molecular formula C55H72N2O9 B1250370 Tenifatecan CAS No. 850728-18-6

Tenifatecan

Cat. No.: B1250370
CAS No.: 850728-18-6
M. Wt: 905.2 g/mol
InChI Key: KRHZRBUSQSYTTP-PTXGIJCNSA-N
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Scientific Research Applications

Tenifatecan has a wide range of scientific research applications:

Mechanism of Action

Tenifatecan is a TOP1 inhibitor . It works by inhibiting DNA topoisomerase I, which is an enzyme that alters the supercoiling of DNA. This inhibition disrupts DNA replication and transcription, leading to DNA damage and cell death .

Safety and Hazards

The most significant safety risk associated with Tenifatecan is neutropenia . Neutropenia is a condition characterized by an abnormally low number of neutrophils, a type of white blood cell that helps fight off infections. This can make patients more susceptible to bacterial and fungal infections .

Future Directions

Tenifatecan is currently in the pending phase of clinical trials for the treatment of various cancers, including lung cancer, colorectal cancer, pelvic tumors, breast cancer, and pancreatic cancer . The future directions of this compound will likely depend on the results of these ongoing clinical trials .

Preparation Methods

Tenifatecan is synthesized by covalently linking tocopherol to SN-38 via a succinate linker . The preparation involves creating an oil-in-water emulsion, which enhances the delivery and exposure of SN-38 to tumors compared to irinotecan . The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Tenifatecan undergoes several types of chemical reactions:

    Hydrolysis: The succinate linker is hydrolyzed in vivo to release the active moiety SN-38.

    Oxidation and Reduction: As a derivative of camptothecin, this compound can undergo oxidation and reduction reactions, particularly in the presence of reactive oxygen species.

    Substitution: The compound can participate in substitution reactions, especially involving the hydroxyl groups on the SN-38 moiety.

Common reagents and conditions used in these reactions include:

    Hydrolysis: Typically occurs under physiological conditions.

    Oxidation: Can be induced by oxidizing agents such as hydrogen peroxide.

    Reduction: Can be facilitated by reducing agents like sodium borohydride.

The major products formed from these reactions include the active metabolite SN-38 and various oxidized or reduced derivatives of the parent compound .

Comparison with Similar Compounds

Tenifatecan is unique in its formulation as an oil-in-water emulsion, which enhances the delivery and exposure of SN-38 to tumors compared to other camptothecin derivatives . Similar compounds include:

    Irinotecan: A camptothecin derivative that is metabolized to SN-38 in vivo.

    Topotecan: Another camptothecin derivative used as an anticancer agent.

    Camptothecin: The parent compound from which this compound is derived.

This compound’s unique formulation and enhanced delivery make it a promising candidate for further research and development in the field of oncology .

Properties

IUPAC Name

1-O-[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-O-[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H72N2O9/c1-11-39-41-28-38(21-22-45(41)56-49-42(39)30-57-46(49)29-44-43(52(57)60)31-63-53(61)55(44,62)12-2)64-47(58)23-24-48(59)65-50-35(7)36(8)51-40(37(50)9)25-27-54(10,66-51)26-15-20-34(6)19-14-18-33(5)17-13-16-32(3)4/h21-22,28-29,32-34,62H,11-20,23-27,30-31H2,1-10H3/t33-,34-,54-,55+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZRBUSQSYTTP-PTXGIJCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)OC(CC7)(C)CCCC(C)CCCC(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)CCC(=O)OC6=C(C7=C(C(=C6C)C)O[C@](CC7)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H72N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031352
Record name Tenifatecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

905.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850728-18-6
Record name Tenifatecan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850728186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenifatecan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENIFATECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0Y719Q80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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